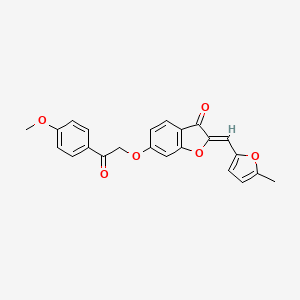

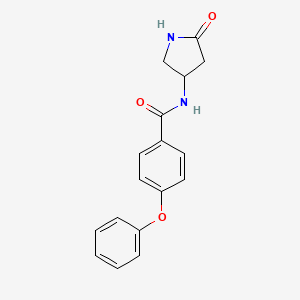

![molecular formula C15H19NO5 B2500761 1-[2-(4-乙基苯氧基)乙酰]-4-羟基吡咯啉-2-羧酸 CAS No. 1192050-89-7](/img/structure/B2500761.png)

1-[2-(4-乙基苯氧基)乙酰]-4-羟基吡咯啉-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

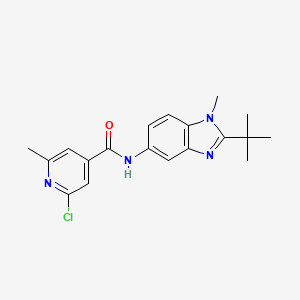

The compound 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides, which share the pyrrolidine core with the compound of interest, is achieved through acid-catalyzed cyclization of ureas in the presence of 3-aminophenol . This suggests that the synthesis of 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid could also involve cyclization steps under acid catalysis, possibly starting from a suitable urea derivative and a phenol with an ethyl substituent.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid have been determined, revealing one-dimensional zig-zag polymers formed by hydrogen bonding . This information implies that 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid could also form specific intermolecular interactions, potentially leading to the formation of polymers or cocrystals.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid might undergo. For example, the base-labile protecting group described in one study suggests that the carboxylic acid moiety in the compound of interest could be protected and deprotected under specific conditions, which is useful in peptide synthesis. Additionally, the synthesis of necic acid components of axillaridine involves epoxidation and hydrolysis steps , indicating that the compound may also be amenable to similar functional group transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of structurally related compounds. The presence of a carboxylic acid group typically confers acidity and the potential for salt formation. The pyrrolidine ring suggests potential chiral centers, which could affect the compound's optical activity. The ethylphenoxy moiety may contribute to the compound's hydrophobic character and influence its solubility in organic solvents. The exact properties would need to be determined experimentally, but these inferences provide a starting point for understanding the compound's behavior.

科学研究应用

抗菌活性

- 吡啶酮羧酸作为抗菌剂:Egawa等人(1984年)的研究探讨了吡啶酮羧酸的抗菌性质,包括类似于1-[2-(4-乙基苯氧基)乙酰基]-4-羟基吡咯烷-2-羧酸的化合物。该研究揭示了该类某些化合物可能比已知抗菌剂恩诺沙星更活跃(Egawa et al., 1984)。

GABA摄取抑制

- 抑制GABA转运蛋白:赵等人(2005年)研究了4-羟基吡咯烷-2-羧酸衍生物对抑制GABA转运蛋白GAT-1和GAT-3的能力。该研究表明,对4-羟基吡咯烷-2-羧酸结构的某些修饰可以显著影响抑制效力(Zhao et al., 2005)。

光学活性抗菌剂

- 合成光学活性喹诺酮:Uno等人(1987年)合成了喹诺酮衍生物的光学活性异构体,与1-[2-(4-乙基苯氧基)乙酰基]-4-羟基吡咯烷-2-羧酸结构密切相关。这些化合物显示出显著的抗菌活性,特定异构体比其他异构体更有效(Uno et al., 1987)。

潜在的抗炎剂

- 吡咯烷-1-乙酸衍生物的合成:Ross和Sowell(1987年)合成了一系列吡咯烷-1-乙酸衍生物,这些衍生物在结构上与1-[2-(4-乙基苯氧基)乙酰基]-4-羟基吡咯烷-2-羧酸相关。这些化合物可能具有作为抗炎剂的潜在应用(Ross & Sowell, 1987)。

抗微生物剂的合成

- 吡咯烷衍生物的抗微生物活性:Sreekanth和Jha(2020年)展示了新型吡咯烷衍生物的合成和抗微生物活性,表明类似于1-[2-(4-乙基苯氧基)乙酰基]-4-羟基吡咯烷-2-羧酸的化合物在抗微生物应用中的潜力(Sreekanth & Jha, 2020)。

ACE抑制剂用于高血压

- 血管紧张素转化酶(ACE)抑制剂:Addla等人(2013年)对2-羟基吡咯苯并二氮杂环己二酮类似物进行了研究,这些类似物与所讨论的化合物具有结构相似性,揭示了它们作为ACE抑制剂的有效性。这表明了治疗高血压等疾病的潜力(Addla et al., 2013)。

属性

IUPAC Name |

1-[2-(4-ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-10-3-5-12(6-4-10)21-9-14(18)16-8-11(17)7-13(16)15(19)20/h3-6,11,13,17H,2,7-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURUOLSKSKPYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2CC(CC2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

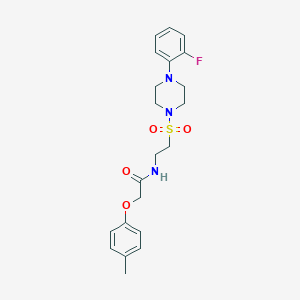

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)

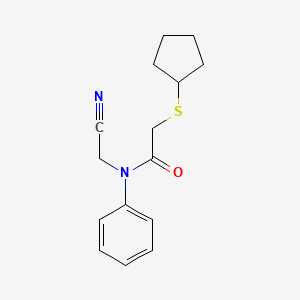

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)

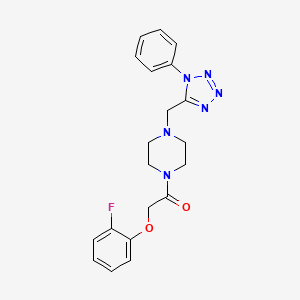

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)